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Introduction
Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible

for the synthesis, storage, and secretion of digestive enzymes. The regulation of these

processes is complex, with the gastrointestinal hormone cholecystokinin (CCK) playing a

pivotal role through its interaction with the cholecystokinin-1 receptor (CCK1R). Dysregulation

of this signaling pathway is implicated in pancreatic disorders such as pancreatitis.

JNJ-17156516 is a potent, selective, and orally active antagonist of the CCK1 receptor.[1] Its

high affinity and selectivity make it an invaluable tool for investigating the physiological and

pathophysiological roles of the CCK-CCK1R signaling axis in pancreatic acinar cells. These

application notes provide detailed protocols for the use of JNJ-17156516 in studying pancreatic

acinar cell function, including enzyme secretion and intracellular signaling pathways.
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Parameter Species Value Reference

pKi (CCK1R) Human 7.96 ± 0.11 [1]

Rat 8.02 ± 0.11 [1]

Canine 7.98 ± 0.04 [1]

pKi (CCK2R) Human ~5.8 [1]

Rat ~5.6 [1]

Canine ~6.1 [1]

Selectivity Human
~160-fold (CCK1R vs

CCK2R)
[1]

Rat
~230-fold (CCK1R vs

CCK2R)
[1]

Canine
~75-fold (CCK1R vs

CCK2R)
[1]

In Vivo ED50

Rat (inhibition of CCK-

8S-induced elevation

of plasma amylase)

8.2 µmol/kg (p.o.) [1]

CCK-8 Induced Amylase Release from Pancreatic Acini
CCK-8 Concentration Amylase Release (% of total)

Basal (unstimulated) 2-3% in 30 min

Maximally Effective Concentration 50-70% stimulation (3 x 10⁻¹⁰ M)

Experimental Protocols
Isolation and Culture of Rodent Pancreatic Acinar Cells
This protocol describes the isolation of pancreatic acini from rats or mice for primary culture.

Materials:
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Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with 0.1% bovine serum albumin

(BSA), 10 mM HEPES, and essential amino acids, pH 7.4, and gassed with 95% O₂/5%

CO₂.

Collagenase (Type IV, e.g., from Clostridium histolyticum)

Soybean trypsin inhibitor (SBTI)

Waymouth's medium supplemented with 10% fetal bovine serum (FBS), penicillin (100

U/mL), and streptomycin (100 µg/mL).

Procedure:

Euthanize the animal according to approved institutional protocols.

Surgically excise the pancreas and place it in ice-cold KRB buffer.

Trim away fat and connective tissue. Mince the pancreas into small pieces (1-2 mm³).

Transfer the minced tissue to a flask containing KRB buffer with collagenase (50-100 U/mL)

and SBTI (0.1 mg/mL).

Incubate at 37°C in a shaking water bath for 30-60 minutes with gentle agitation.

Disperse the tissue by gentle pipetting with fire-polished Pasteur pipettes of decreasing tip

diameter.

Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

Wash the acini by centrifugation at 50 x g for 2 minutes at 4°C. Resuspend the pellet in fresh

KRB buffer. Repeat this wash step twice.

Resuspend the final acinar pellet in Waymouth's medium for culture or in KRB buffer for

immediate use in secretion assays.

Amylase Release Assay from Isolated Pancreatic Acini
This assay measures the effect of JNJ-17156516 on CCK-8-stimulated amylase secretion.
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Materials:

Isolated pancreatic acini

KRB buffer

Cholecystokinin Octapeptide (CCK-8)

JNJ-17156516

Amylase assay kit (e.g., Phadebas)

96-well microplates

Procedure:

Pre-incubate aliquots of the acinar suspension in KRB buffer for 30 minutes at 37°C to allow

recovery.

Add JNJ-17156516 at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the

acini and incubate for 15 minutes at 37°C.

Stimulate the acini by adding CCK-8 at a submaximal concentration (e.g., 100 pM) that

elicits a robust amylase release. Include a basal (unstimulated) control.

Incubate for 30 minutes at 37°C.

Pellet the acini by centrifugation at 100 x g for 2 minutes.

Carefully collect the supernatant, which contains the secreted amylase.

To determine the total amylase content, lyse an aliquot of the acinar suspension with a

detergent (e.g., 0.1% Triton X-100).

Measure the amylase activity in the supernatants and the total lysate using a commercial

amylase assay kit according to the manufacturer's instructions.

Express the amylase release as a percentage of the total cellular amylase.
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Nuclear Factor-κB (NF-κB) Activation Assay
(Electrophoretic Mobility Shift Assay - EMSA)
This protocol details the assessment of NF-κB activation in pancreatic acinar cells in response

to a pro-inflammatory stimulus and the inhibitory effect of JNJ-17156516. High concentrations

of CCK-8 can induce an inflammatory response in acinar cells.

Materials:

Isolated pancreatic acini

High concentration of CCK-8 (e.g., 100 nM)

JNJ-17156516

Nuclear extraction kit

EMSA kit with a labeled NF-κB consensus oligonucleotide probe

Polyacrylamide gels

Phosphorimager or X-ray film

Procedure:

Treat isolated pancreatic acini with JNJ-17156516 (e.g., 1 µM) or vehicle for 15 minutes.

Stimulate the acini with a high concentration of CCK-8 (e.g., 100 nM) for 30-60 minutes to

induce NF-κB activation. Include an unstimulated control.

Isolate nuclear extracts from the acinar cells using a commercial nuclear extraction kit.

Determine the protein concentration of the nuclear extracts.

Perform the binding reaction by incubating the nuclear extracts with a ³²P-labeled double-

stranded oligonucleotide probe containing the NF-κB consensus sequence.
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For competition assays to confirm specificity, add an excess of unlabeled ("cold") NF-κB

probe to a parallel reaction.

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-

denaturing polyacrylamide gel.

Dry the gel and visualize the bands by autoradiography using a phosphorimager or X-ray

film. A decrease in the intensity of the shifted band in the presence of JNJ-17156516 would

indicate inhibition of NF-κB activation.

Mandatory Visualizations
Signaling Pathway of CCK-Induced NF-κB Activation
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Caption: CCK-induced NF-κB signaling and its inhibition by JNJ-17156516.

Experimental Workflow for Amylase Release Assay
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Caption: Workflow for measuring JNJ-17156516's effect on amylase release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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